molecular formula C9H12 B1667845 Bicyclo[6.1.0]non-2-yne, cis- CAS No. 76832-30-9

Bicyclo[6.1.0]non-2-yne, cis-

Cat. No. B1667845
CAS RN: 76832-30-9
M. Wt: 120.19 g/mol
InChI Key: SBTXYHVTBXDKLE-UHFFFAOYSA-N
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Description

Bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol) is a prominent strained-alkyne scaffold in chemical biology . It’s also known as a copper-free click chemistry probe that enables highly efficient and completely orthogonal bioconjugation to complex macromolecules including peptides, nucleic acids, and proteins, including monoclonal antibodies .


Synthesis Analysis

The synthesis of an oxidized analogue, BCN acid, has been described. This involves facile functionalization via amide bond formation, yielding more stable derivatives than the classically encountered carbamates .


Molecular Structure Analysis

The molecular formula of Bicyclo[6.1.0]non-2-yne is C9H12 . It is a strained-alkyne scaffold, which is a key feature contributing to its reactivity.


Chemical Reactions Analysis

Bicyclo[6.1.0]non-2-yne is known for its role in bio-orthogonal reactions. These reactions take advantage of reactive groups that are usually inert toward chemical functions naturally present in biological systems but highly reactive toward another abiotic reactant .


Physical And Chemical Properties Analysis

The average mass of Bicyclo[6.1.0]non-2-yne is 120.192 Da, and its monoisotopic mass is 120.093903 Da . It is sufficiently stable to be used in an aqueous environment and is reactive enough not to necessitate the addition of a catalyst .

Scientific Research Applications

  • Reactivity and Additions :

    • Baxter and Garratt (1971) discussed the reactivity of cis-Bicyclo[6.1.0]nonatriene with dienophiles and dienes, highlighting its reaction behavior as if it were the valence isomer tricyclo[4,3,0,07,9]nona-2,4-diene, and also forming adducts with tetracyanoethylene and benzyne (Baxter & Garratt, 1971).
    • SasakiTadashi et al. (1972) studied the electrophilic addition to cis-Bicyclo[6.1.0]nonatriene, resulting in a cis-bisazide via a bishomotropylium or cyclopentadienyl cation intermediate (SasakiTadashi, Kanematsu, & Yukimoto, 1972).
  • Synthesis and Stabilization :

    • Rady et al. (2021) described the synthesis of Bicyclo[6.1.0]nonyne carboxylic acid, an oxidized analogue of BCN alcohol, used for creating more stable molecular probes (Rady et al., 2021).
    • Deganello et al. (1973) explored the stabilization of highly reactive cyclic polyolefins by coordination to iron carbonyls, using cis-bicyclo[6.1.0]nona-2,4,6-triene (Deganello, Maltz, & Kozarich, 1973).
  • Molecular Structure and Properties :

    • Antony‐Mayer and Meier (1988) performed MNDO calculations on cis-Bicyclo[6.1.0]nonine to investigate its diastereomeric conformations and used NMR measurements for experimental verification (Antony‐Mayer & Meier, 1988).
    • Corbally et al. (1978) determined the standard enthalpies of formation for both cis- and trans-bicyclo[6.1.0]nonane, finding that the trans-fused isomer is more stable than the cis-isomer (Corbally, Perkins, Carson, Laye, & Steele, 1978).
  • Palladium-Catalyzed Reactions :

    • Shu, Jia, and Ma (2009) discussed a palladium-catalyzed three-component cascade cyclization reaction involving cis-fused bicyclo[4.3.0]nonenes (Shu, Jia, & Ma, 2009).
    • Albelo and Rettig (1972) reported on the synthesis of dichloro-cis,cis-1,5-cyclononadienepalladium(II) from bicyclo[6.1.0]non-4-ene, highlighting the process involving cyclopropyl C–C and C–H bond cleavages (Albelo & Rettig, 1972).

Future Directions

The use of Bicyclo[6.1.0]non-2-yne in bio-orthogonal reactions has vast applications, from the labeling of biomolecules to the detection and quantification of reactive metabolites, or the controlled liberation of an active substance . Its use in the field of antibody-drug conjugates has resulted in targeted cancer therapeutics that are more effective and better tolerated . Future research may continue to explore its potential in these and other applications.

properties

IUPAC Name

bicyclo[6.1.0]non-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12/c1-2-4-6-9-7-8(9)5-3-1/h8-9H,1-3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTXYHVTBXDKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC2C#CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[6.1.0]non-2-yne, cis-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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